5,5,5-Trifluoronorvaline (CAS 27322-15-2) is a non-proteinogenic amino acid and a structural analog of the natural amino acid norvaline. Its defining feature is the terminal trifluoromethyl (CF3) group, which imparts distinct steric and electronic properties compared to its non-fluorinated counterpart. This modification significantly increases hydrophobicity and introduces a sensitive 19F NMR probe, making it a valuable tool for enhancing protein stability and enabling advanced biophysical analysis without causing major structural disruptions. It is primarily procured as a specialized building block for incorporation into peptides and proteins to modulate their stability, activity, and analytical tractability.
Direct substitution of 5,5,5-trifluoronorvaline with its non-fluorinated analog, norvaline, is functionally impractical for most applications. The terminal trifluoromethyl group is not a minor modification; it fundamentally alters the side chain's properties. Replacing the CF3 group with CH3 eliminates the unique 19F NMR spectroscopic handle, a primary reason for its use in structural biology and drug screening. Furthermore, this substitution removes the enhanced hydrophobicity and unique steric profile conferred by the fluorine atoms, which are critical for achieving targeted improvements in protein thermal stability and core packing. Using norvaline or other linear amino acids like norleucine would fail to reproduce these specific biophysical effects, leading to proteins with significantly different stability profiles and lacking the desired analytical reporter.
Incorporation of fluorinated amino acids into the hydrophobic core is a validated strategy for increasing protein thermostability. While direct head-to-head data for 5,5,5-trifluoronorvaline is limited, extensive studies on close analogs like 5,5,5-trifluoroleucine (Tfl) and hexafluoroleucine (Hfl) provide strong class-level evidence. For instance, global substitution of four leucine residues with Tfl in the GCN4-p1 coiled-coil protein resulted in a significant increase in the melting temperature (ΔTm) of 13 °C compared to the wild-type protein. This stabilization effect is attributed to the increased hydrophobicity of the fluorinated side chain, which strengthens the hydrophobic effect, a primary driver of protein folding and stability.
| Evidence Dimension | Protein Thermal Stability (Melting Temperature) |
| Target Compound Data | Expected to provide a significant increase in Tm upon substitution in a protein's hydrophobic core. |
| Comparator Or Baseline | GCN4-p1 wild-type protein (Leucine at core positions) vs. GCN4-p1 with 5,5,5-trifluoroleucine (Tfl) substitutions. Tm increase of 13 °C for the Tfl variant. |
| Quantified Difference | 13 °C increase in Tm (for the close analog 5,5,5-trifluoroleucine) |
| Conditions | GCN4-p1 coiled-coil protein system, thermal denaturation monitored by circular dichroism. |
For buyers developing industrial enzymes or protein therapeutics, this quantifiable increase in thermal stability translates directly to longer shelf-life, greater process tolerance, and improved performance in demanding applications.
The trifluoromethyl group of 5,5,5-trifluoronorvaline serves as an ideal 19F NMR probe. Unlike its hydrocarbon analog norvaline, which is NMR-silent in this context, the 19F nucleus offers 100% natural abundance and high sensitivity with no background signal in biological systems. The 19F chemical shift is exceptionally sensitive to the local molecular environment, allowing researchers to monitor protein conformational changes, protein-ligand interactions, or drug binding events in real-time. This provides a powerful analytical tool that is unavailable with standard non-fluorinated amino acids, enabling workflows like fragment-based screening and detailed structural analysis in solution.
| Evidence Dimension | NMR Signal Availability |
| Target Compound Data | Provides a clean, high-sensitivity 19F NMR signal. |
| Comparator Or Baseline | Norvaline or other natural aliphatic amino acids: No 19F NMR signal. |
| Quantified Difference | Qualitative (Presence vs. Absence of a unique, background-free spectroscopic signal). |
| Conditions | Standard NMR spectroscopy of proteins in solution. |
This compound is essential for procurement in drug discovery and structural biology labs that rely on 19F NMR to accelerate screening and characterize molecular interactions, a capability impossible with non-fluorinated analogs.
As a tailor-made amino acid, 5,5,5-trifluoronorvaline, typically supplied in its Fmoc-protected form (Fmoc-(S)-5,5,5-trifluoronorvaline-OH), is designed for direct use in standard automated and manual solid-phase peptide synthesis (SPPS) protocols. It utilizes common coupling reagents like HBTU/DIPEA or PyBOP/DIPEA, similar to its non-fluorinated counterparts. While some highly fluorinated amino acids, such as hexafluoroleucine, have reported challenges with inefficient coupling steps, the less sterically hindered, linear side chain of trifluoronorvaline presents fewer processability issues. This ensures its seamless integration into established laboratory workflows for creating custom peptides without requiring extensive re-optimization of synthesis protocols.
| Evidence Dimension | Synthesis Protocol Compatibility |
| Target Compound Data | Compatible with standard Fmoc/tBu SPPS strategies and common coupling reagents. |
| Comparator Or Baseline | Standard proteinogenic amino acids and other more sterically demanding non-canonical amino acids. |
| Quantified Difference | Not applicable (Qualitative compatibility). |
| Conditions | Automated or manual Fmoc-based solid-phase peptide synthesis. |
For buyers in peptide synthesis labs, this compatibility minimizes process development time and cost, allowing the compound to be used as a drop-in replacement for other amino acids in a synthesis sequence to confer specific properties.
Where process conditions demand enzymes with enhanced thermal and chemical stability, 5,5,5-trifluoronorvaline can be substituted for residues like norvaline, leucine, or isoleucine in the hydrophobic core. The evidence for increased melting temperature (Tm) in analogous systems suggests this compound is a rational choice for creating more robust biocatalysts with longer operational lifetimes.
This compound is the right choice when developing protein assays for drug discovery that rely on 19F NMR. By engineering a protein with 5,5,5-trifluoronorvaline at or near a binding site, the 19F signal provides a direct, sensitive readout of ligand binding, enabling high-throughput screening of small molecule fragments without the need for other labels.
For structural biologists studying protein conformational changes that are difficult to capture with crystallography, incorporating 5,5,5-trifluoronorvaline provides a non-perturbing spectroscopic reporter. The sensitivity of its 19F chemical shift to the local environment allows for detailed analysis of protein dynamics and allosteric effects in solution.
In custom peptide synthesis, 5,5,5-trifluoronorvaline is used to systematically tune hydrophobicity and proteolytic resistance. Its compatibility with standard SPPS workflows makes it a straightforward choice for creating peptides with enhanced stability or specific binding characteristics driven by the unique properties of the trifluoromethyl group.